Potency Profile: Hsd17B13-IN-61 (≤0.1 μM) vs. HSD17B13-IN-3 (0.38–0.45 μM) in Estradiol-Based Enzymatic Assays
In head-to-head comparable biochemical assays using β-estradiol as the substrate and NAD+ as the cofactor, Hsd17B13-IN-61 demonstrates an IC50 value of ≤ 0.1 μM against HSD17B13 [1], whereas the structurally distinct inhibitor HSD17B13-IN-3 exhibits IC50 values of 0.38 μM and 0.45 μM under identical assay conditions . This indicates that Hsd17B13-IN-61 is approximately 3.8- to 4.5-fold more potent than HSD17B13-IN-3 in this specific enzymatic context.
| Evidence Dimension | Inhibition of HSD17B13 enzymatic activity using β-estradiol as substrate and NAD+ as cofactor |
|---|---|
| Target Compound Data | IC50 ≤ 0.1 μM (≤ 100 nM) |
| Comparator Or Baseline | HSD17B13-IN-3 (compound 2): IC50 = 0.38 μM (380 nM) for β-estradiol; IC50 = 0.45 μM (450 nM) for LTB4 |
| Quantified Difference | Approximately 3.8- to 4.5-fold greater potency for Hsd17B13-IN-61 |
| Conditions | In vitro biochemical enzyme inhibition assay; substrate: β-estradiol; cofactor: NAD+; recombinant HSD17B13 enzyme |
Why This Matters
Procurement of HSD17B13-IN-3 would require approximately 4-fold higher compound concentrations to achieve equivalent target engagement in vitro, increasing cost per experiment and potentially confounding dose-response interpretations due to off-target effects at higher concentrations.
- [1] MedChemExpress. HSD17B13-IN-61 Product Page. CAS: 2770247-26-0. Accessed 2025. View Source
